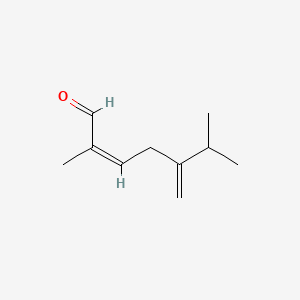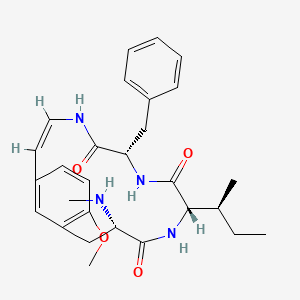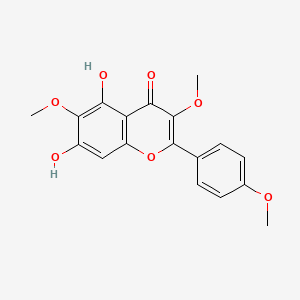
6-phospho-2-dehydro-3-deoxy-D-galactonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phospho-2-dehydro-3-deoxy-D-galactonic acid is a ketoaldonic acid phosphate. It has a role as an Escherichia coli metabolite. It derives from a D-galactonic acid. It is a conjugate acid of a 6-phosphonato-2-dehydro-3-deoxy-D-galactate(3-).
Applications De Recherche Scientifique
Metabolic Pathways in Microorganisms
6-Phospho-2-dehydro-3-deoxy-D-galactonic acid plays a role in the catabolism of D-galactonate in various microorganisms. For instance, in nonpathogenic mycobacteria, D-galactonate is catabolized to pyruvate and glyceraldehyde-3-phosphate via a pathway involving galactonate dehydratase, 2-keto-3-deoxy-galactonate kinase, and 6-phospho-2-keto-3-deoxy-galactonate aldolase (Szumiło, 1981). Similar metabolic pathways are also found in other bacteria like Pseudomonas saccharophila, where various sugars are oxidized through pathways involving phosphorylated or nonphosphorylated aldonic acids (Palleroni & Doudoroff, 1957).
Enzymatic Functions
Research has focused on enzymes like galactonate dehydratase and 2-keto-3-deoxy-galactonate aldolase, which are part of metabolic pathways involving 6-phospho-2-dehydro-3-deoxy-D-galactonic acid. These enzymes are crucial in the metabolism of D-galactose and D-galactonic acid in various microorganisms, including pseudomonads (Dahms et al., 1982).
Application in Biotechnology
In biotechnological contexts, the metabolic pathways involving 6-phospho-2-dehydro-3-deoxy-D-galactonic acid have been explored for the bioconversion of D-galacturonic acid into valuable chemicals. For instance, fungi like Aspergillus niger can convert D-galacturonic acid into keto-deoxy-L-galactonate, a potential precursor for various derivatives (Wiebe et al., 2010). This conversion is part of a larger interest in utilizing biomass-derived components for the production of high-value chemicals.
Research in Polymer Chemistry
6-Phospho-2-dehydro-3-deoxy-D-galactonic acid derivatives have been synthesized and studied for their potential applications in polymer chemistry. Studies have focused on synthesizing stereoregular poly-O-methyl-D- and L-polygalactonamides, which are analogues of nylon 6 and have potential applications in various industries (Zaliz & Varela, 2005).
Propriétés
Nom du produit |
6-phospho-2-dehydro-3-deoxy-D-galactonic acid |
|---|---|
Formule moléculaire |
C6H11O9P |
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5-/m1/s1 |
Clé InChI |
OVPRPPOVAXRCED-NQXXGFSBSA-N |
SMILES isomérique |
C([C@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



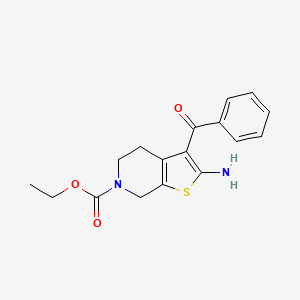
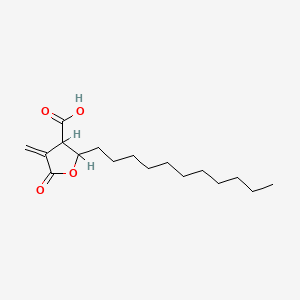
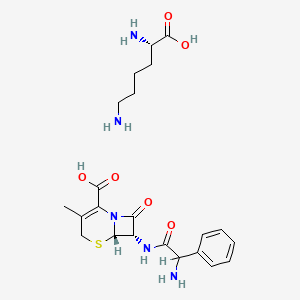
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
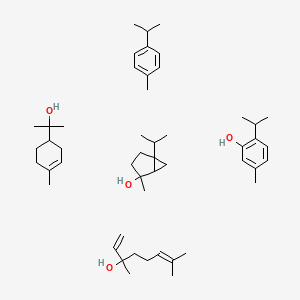
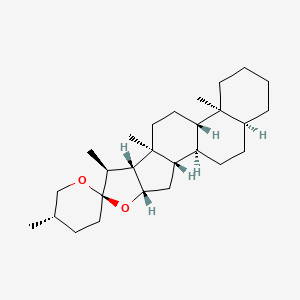

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)
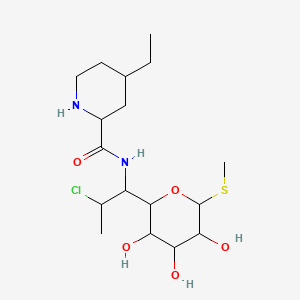
![2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
